"5-Fluoro-2-iodo-4-nitrotoluene" properties and reactivity
"5-Fluoro-2-iodo-4-nitrotoluene" properties and reactivity
An In-depth Technical Guide to 5-Fluoro-2-iodo-4-nitrotoluene: Properties, Reactivity, and Synthetic Applications
Abstract
5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique arrangement of substituents—a nucleophilic substitution-activating nitro group, a versatile iodine handle for cross-coupling, and a metabolically robust fluorine atom—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, an in-depth analysis of its core reactivity, and detailed, field-proven protocols for its most critical synthetic transformations.
Introduction: A Versatile Scaffold for Modern Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 5-Fluoro-2-iodo-4-nitrotoluene (CAS 1803811-31-5) serves as an exemplary starting material for this purpose.[1] It is a trifunctionalized toluene derivative, where each substituent offers a distinct and orthogonal chemical reactivity. This allows for a modular and sequential approach to molecular construction, making it an invaluable intermediate for creating libraries of novel compounds.
This document serves as a technical guide for professionals, detailing the key attributes of this reagent and providing the scientific rationale behind its application in pivotal synthetic reactions.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Fluoro-2-iodo-4-nitrotoluene are summarized below. While exhaustive experimental spectroscopic data is not publicly available, a predicted profile based on its structure and established principles of spectrometry is provided to aid in characterization.[2][3]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1803811-31-5 | [1][4][5][6] |
| IUPAC Name | 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene | [1] |
| Molecular Formula | C₇H₅FINO₂ | [1] |
| Molecular Weight | 281.03 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | MLIVWQOPSDLZDN-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. The methyl group will appear as a singlet in the typical benzylic region (~2.4-2.6 ppm).
-
¹³C NMR: The spectrum will display seven distinct signals. The carbon atoms bonded to the electronegative F, I, and NO₂ groups will be significantly shifted. The C-F bond will exhibit a large one-bond coupling constant (¹JC-F).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the ortho-nitro and meta-iodo substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically observed around 1525 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[7][8] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 281.[2] Characteristic fragmentation patterns would include the loss of NO₂, O, and potentially the iodine atom.
Core Reactivity and Mechanistic Insights
The synthetic utility of 5-Fluoro-2-iodo-4-nitrotoluene stems from the distinct reactivity of its three key functional groups. The C-I bond is the most labile site for metal-catalyzed cross-coupling, the fluorine atom is activated for nucleophilic aromatic substitution, and the nitro group is a versatile precursor to an amine.
Palladium-Catalyzed Cross-Coupling at the C-I Bond
The carbon-iodine bond is the primary site for palladium-catalyzed reactions due to its lower bond dissociation energy compared to other C-halogen bonds, enabling facile oxidative addition to a Pd(0) center.[9] This allows for the chemoselective formation of new carbon-carbon bonds.
This reaction is a powerful method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Causality Behind Experimental Choices: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne.[10][11] This reaction is exceptionally valuable for constructing rigid molecular scaffolds and is typically co-catalyzed by palladium and copper(I).[12]
Causality Behind Experimental Choices: The mechanism involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. A copper-free variant is often preferred in pharmaceutical synthesis to avoid copper contamination of the final product. In such cases, a stronger base is typically required to facilitate the formation of the palladium-acetylide complex directly.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[13][14] In 5-fluoro-2-iodo-4-nitrotoluene, the fluorine atom is positioned ortho to the nitro group, making it an excellent site for SNAr.
Causality Behind Experimental Choices: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, promoting the initial nucleophilic attack. Although fluoride is a poor leaving group in aliphatic substitution (Sₙ1/Sₙ2), it is an excellent leaving group in SNAr because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[16]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent chemical reactions, such as amide bond formation, diazotization, or reductive amination.
Causality Behind Experimental Choices: Classic conditions for this reduction include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). For solid, poorly soluble nitroarenes, using a co-solvent system such as THF/water can significantly improve reaction rates and yields by ensuring the substrate remains in solution.[17] Care must be taken during hydrogenation, as the C-I bond can sometimes be susceptible to hydrodehalogenation under harsh conditions.
Representative Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous substrates.[18][19][20] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.
Protocol 1: Suzuki-Miyaura Coupling
-
Objective: To synthesize a biaryl derivative via C-C bond formation at the C-I position.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand, if required.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
-
Objective: To couple a terminal alkyne at the C-I position.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if necessary.
-
Add a degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.2-1.5 equiv) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of Fluorine
-
Objective: To displace the fluorine atom with a nucleophile (e.g., an alcohol or amine).
-
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-iodo-4-nitrotoluene (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.
-
Add the nucleophile (e.g., a phenol or secondary amine, 1.1-1.5 equiv).
-
Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5-2.0 equiv) to deprotonate the nucleophile if necessary.
-
Heat the mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product by chromatography or recrystallization.
-
Safety and Handling
5-Fluoro-2-iodo-4-nitrotoluene is a chemical reagent that requires careful handling in a controlled laboratory environment.
| Hazard Type | GHS Classification & Precaution | Source |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Measures | P261: Avoid breathing dust.P271: Use only in a well-ventilated area.P280: Wear protective gloves, clothing, and eye/face protection. | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Conclusion
5-Fluoro-2-iodo-4-nitrotoluene is a powerful and versatile building block for synthetic chemistry. Its well-defined and orthogonal reactivity allows for the selective and sequential introduction of diverse functionalities. The C-I bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions, the nitro-activated fluorine atom is primed for nucleophilic substitution, and the nitro group itself is a precursor to a key amine functionality. This trifecta of reactivity, combined with the strategic placement of a fluorine atom, makes it an indispensable tool for constructing novel and complex molecules for pharmaceutical and materials science applications.
References
- Thermo Fisher Scientific. Safety Data Sheet. [URL not directly available, requires product search on vendor site]
-
MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene Product Page. [Link]
-
ResearchGate. The nucleophilic aromatic substitution reaction between.... [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ChemSigma. 1803811-31-5 5-Fluoro-2-iodo-4-nitrotoluene. [Link]
-
Vapourtec & University of Liberec. Flow Chemistry: Sonogashira Coupling. [Link]
-
YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
-
ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Neuman, R. C. Jr. Chapter 5: Organic Spectrometry. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
University of Wisconsin-La Crosse. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
ResearchGate. Reduction of p-nitrotoluene in different solvent systems using sodium borohydride. [Link]
-
YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... [Link]
-
Wikipedia. 4-Nitrotoluene. [Link]
-
Beilstein Journals. Supporting Information: Amine–borane complex-initiated SF5Cl radical addition.... [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
SCIEDCO. 2-Iodo-4-nitrotoluene, Min. 97.0 (GC), 5 g. [Link]
-
ResearchGate. Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides.... [Link]
Sources
- 1. 1803811-31-5 | 5-Fluoro-2-iodo-4-nitrotoluene - AiFChem [aifchem.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. lehigh.edu [lehigh.edu]
- 4. 5-Fluoro-2-iodo-4-nitrotoluene | 1803811-31-5 [sigmaaldrich.com]
- 5. 1803811-31-5 5-Fluoro-2-iodo-4-nitrotoluene [chemsigma.com]
- 6. 1803811-31-5 5-Fluoro-2-iodo-4-nitrotoluene [king-pharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 20. researchgate.net [researchgate.net]
